molecular formula C21H25N3O6S2 B241013 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide

2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide

Cat. No. B241013
M. Wt: 479.6 g/mol
InChI Key: KGOICWAOXGADKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide, also known as MTB, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. MTB belongs to the class of thiazolidinedione derivatives, which have been shown to have anti-inflammatory, antidiabetic, and anticancer properties.

Mechanism Of Action

The mechanism of action of 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide is not fully understood. However, it is believed that 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide exerts its effects by modulating various signaling pathways. In cancer research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In diabetes research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism. In inflammation research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In diabetes research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease lipid accumulation. In inflammation research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to reduce inflammation, decrease the production of pro-inflammatory cytokines, and inhibit the activation of immune cells.

Advantages And Limitations For Lab Experiments

2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide also has some limitations. It is a relatively new compound, and its effects on human health are not fully understood. It may also have off-target effects, which could complicate experimental results.

Future Directions

There are several future directions for 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide research. In cancer research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide could be studied for its potential use in combination with other anticancer drugs. In diabetes research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide could be studied for its potential use in the prevention and treatment of diabetic complications. In inflammation research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide could be studied for its potential use in the treatment of autoimmune diseases. Further studies are also needed to determine the safety and efficacy of 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide in humans.
Conclusion:
In conclusion, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide is a synthetic compound that has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties, and its mechanism of action involves the modulation of various signaling pathways. 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has several advantages for lab experiments, but it also has some limitations. Further studies are needed to determine the safety and efficacy of 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide in humans, and to explore its potential use in combination with other drugs.

Synthesis Methods

2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide can be synthesized using a multistep process. The first step involves the reaction of 4-(pyrrolidin-1-yl)aniline with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is then reduced to 4-(pyrrolidin-1-yl)phenylamine. In the second step, 4-(pyrrolidin-1-yl)phenylamine is reacted with 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride in the presence of a base to yield 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide.

Scientific Research Applications

2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In a study conducted by Wang et al. (2018), 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide was found to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In a study conducted by Zhang et al. (2017), 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide was found to improve insulin sensitivity in obese mice. In inflammation research, 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide has been shown to have anti-inflammatory properties. In a study conducted by Wei et al. (2015), 2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide was found to reduce inflammation in a mouse model of rheumatoid arthritis.

properties

Product Name

2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide

Molecular Formula

C21H25N3O6S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-methoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(4-pyrrolidin-1-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C21H25N3O6S2/c1-15-14-31(26,27)24(21(15)25)18-9-10-19(30-2)20(13-18)32(28,29)22-16-5-7-17(8-6-16)23-11-3-4-12-23/h5-10,13,15,22H,3-4,11-12,14H2,1-2H3

InChI Key

KGOICWAOXGADKW-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)N4CCCC4

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

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